Buparvaquone (CAS: 88426-33-9) is a second-generation hydroxynaphthoquinone, structurally related to its predecessor parvaquone and the analogous compound atovaquone. It is a highly potent antiprotozoal agent primarily utilized for the treatment and research of theileriosis in cattle, a disease caused by *Theileria* species such as *T. parva* and *T. annulata*. Its mechanism of action involves the targeted inhibition of the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex (Complex III). This disruption blocks parasite respiration and pyrimidine biosynthesis, leading to parasite death. This specific mode of action makes it a critical compound for both veterinary applications and in vitro studies of apicomplexan parasite biology.
Direct substitution of Buparvaquone with its first-generation analog, Parvaquone, is often clinically and experimentally inappropriate due to significant differences in their pharmacokinetic profiles. Buparvaquone exhibits a much slower rate of metabolism, resulting in a terminal elimination half-life that is more than double that of Parvaquone (26.44 hours vs. 11.12 hours). This superior persistence in plasma ensures sustained therapeutic concentrations from a single administration, a critical factor for achieving higher cure rates and preventing disease relapse, particularly in *Theileria annulata* infections. These pharmacokinetic advantages mean that Buparvaquone can be used at a significantly lower dose (2.5 mg/kg) compared to Parvaquone (10-20 mg/kg), making dose-for-dose substitution unviable and potentially ineffective.
In a direct comparative pharmacokinetic study in cattle, Buparvaquone demonstrated a significantly more persistent plasma profile than Parvaquone. The terminal elimination half-life of Buparvaquone was 26.44 hours, more than double the 11.12 hours observed for Parvaquone. This is attributed to a slower rate of metabolism, a key structural advantage of the second-generation compound. While Parvaquone reached a much higher peak plasma concentration (Cmax of 6.36 µg/ml vs 0.102 µg/ml for Buparvaquone), its rapid clearance undermines its sustained activity.
| Evidence Dimension | Terminal Elimination Half-Life (t1/2) |
| Target Compound Data | 26.44 +/- 2.81 hours |
| Comparator Or Baseline | Parvaquone: 11.12 +/- 1.63 hours |
| Quantified Difference | 2.38-fold longer half-life |
| Conditions | Intramuscular administration in calves. |
The longer half-life allows for sustained therapeutic drug levels, reducing the required dosage frequency and improving the likelihood of a curative outcome.
In a study involving 159 cattle naturally or experimentally infected with *Theileria annulata*, Buparvaquone demonstrated a significantly higher clinical success rate compared to Parvaquone. Animals treated with Buparvaquone at a dose of 2.5 mg/kg had a recovery rate of 88.7%, whereas animals treated with Parvaquone at a much higher dose of 10-20 mg/kg showed a recovery rate of only 60.7%. This highlights Buparvaquone's superior therapeutic index and in vivo effectiveness for this specific pathogen. While some studies on *T. parva* show comparable cure rates under specific conditions, the advantage in *T. annulata* is pronounced.
| Evidence Dimension | Clinical Recovery Rate |
| Target Compound Data | 88.7% |
| Comparator Or Baseline | Parvaquone: 60.7% |
| Quantified Difference | 28 percentage point increase in recovery rate (46% relative improvement) |
| Conditions | Treatment of naturally or experimentally induced Theileria annulata infection in cattle. |
For applications targeting T. annulata, procuring Buparvaquone provides a quantifiable and significant improvement in expected treatment outcomes over the first-generation alternative.
In vitro assays measuring the effective concentration required to inhibit 50% of parasite activity (EC50) demonstrate the high intrinsic potency of Buparvaquone. Against *Theileria parva*, Buparvaquone exhibited an EC50 of 0.0003 mg/L (approximately 1 nM). In contrast, its predecessor Parvaquone was 20 times less potent, with an EC50 of 0.006 mg/L (approximately 13 nM). This significant difference in intrinsic activity at the molecular target underpins the higher in vivo efficacy and lower dosage requirements of Buparvaquone.
| Evidence Dimension | In Vitro Potency (EC50) |
| Target Compound Data | 0.0003 mg/L (~1 nM) |
| Comparator Or Baseline | Parvaquone: 0.006 mg/L (~13 nM) |
| Quantified Difference | 20-fold more potent than Parvaquone |
| Conditions | In vitro assay against Theileria parva (Muguga) E174. |
For researchers developing in vitro models or screening new compounds, Buparvaquone's high potency makes it a more sensitive and cost-effective positive control or benchmark compound than Parvaquone.
Buparvaquone is a lipophilic compound with poor aqueous solubility, a common challenge for the hydroxynaphthoquinone class. However, it demonstrates good solubility in organic solvents suitable for veterinary injectable formulations. Technical datasheets and patents report solubility in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) at approximately 1 mg/ml and 25 mg/ml, respectively. Patents for stable injectable formulations specify solvent systems using N-methylpyrrolidone (NMP), dimethylacetamide, and DMSO, demonstrating its processability into viable, high-concentration liquid forms for administration. For laboratory use, a stock solution in DMF can be diluted into aqueous buffers like PBS to achieve working concentrations around 0.16 mg/ml.
| Evidence Dimension | Solubility in Organic Solvents |
| Target Compound Data | Soluble in DMSO (~25 mg/mL), DMF (~1-25 mg/mL), NMP. |
| Comparator Or Baseline | Class-level property of poor aqueous solubility for hydroxynaphthoquinones. |
| Quantified Difference | Not applicable (class-level challenge with demonstrated formulation solutions). |
| Conditions | Standard laboratory and patented formulation conditions. |
This confirmed solubility in pharmaceutically relevant solvents provides a clear pathway for formulation into injectable solutions for in vivo research or veterinary product development, overcoming the compound's inherent low water solubility.
For animal studies or veterinary formulation development targeting tropical theileriosis, Buparvaquone is the indicated compound over Parvaquone. Its demonstrated higher clinical recovery rate (88.7% vs 60.7%) provides a stronger baseline for efficacy and reduces the number of animals required to achieve statistical significance.
The compound's long elimination half-life (26.44 hours) makes it an ideal candidate for advanced drug delivery systems, such as long-acting injectables or solid lipid nanoparticles. Researchers aiming to reduce dosing frequency and improve compliance in livestock should prioritize Buparvaquone due to its superior pharmacokinetic persistence compared to older analogs.
In high-throughput screening or mechanism-of-action studies targeting the mitochondrial electron transport chain of *Theileria* or related parasites, Buparvaquone serves as a more potent and cost-effective reference standard than Parvaquone. Its 20-fold higher in vitro activity allows for use at much lower concentrations, conserving material and providing a more sensitive benchmark for identifying new inhibitors.
As resistance to Buparvaquone is an emerging issue linked to mutations in the parasite's cytochrome b gene, high-purity Buparvaquone is essential for establishing baseline IC50 values in susceptible strains. This allows for the accurate quantification of resistance levels in field isolates, which is critical for epidemiological surveillance and the development of next-generation therapies.
Irritant